molecular formula C17H13BrN4O5 B5109761 2-(3-bromophenoxy)-N-(2-hydroxy-1-methyl-5-nitroindol-3-yl)iminoacetamide

2-(3-bromophenoxy)-N-(2-hydroxy-1-methyl-5-nitroindol-3-yl)iminoacetamide

Cat. No.: B5109761
M. Wt: 433.2 g/mol
InChI Key: HSGLIRGXAOIROH-UHFFFAOYSA-N
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Description

2-(3-bromophenoxy)-N-(2-hydroxy-1-methyl-5-nitroindol-3-yl)iminoacetamide is a synthetic organic compound that belongs to the class of iminoacetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromophenoxy)-N-(2-hydroxy-1-methyl-5-nitroindol-3-yl)iminoacetamide typically involves multiple steps, starting from commercially available precursors. One possible synthetic route includes:

    Indole Formation: The construction of the indole ring system, often through Fischer indole synthesis.

    Nitration: The addition of a nitro group to the indole ring.

    Iminoacetamide Formation: The final step involves the formation of the iminoacetamide linkage through a condensation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromophenoxy)-N-(2-hydroxy-1-methyl-5-nitroindol-3-yl)iminoacetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxy group to a carbonyl group.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Halogen substitution reactions involving the bromine atom.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Substitution: Nucleophilic substitution using reagents like sodium methoxide.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an amino derivative.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3-bromophenoxy)-N-(2-hydroxy-1-methyl-5-nitroindol-3-yl)iminoacetamide would depend on its specific application. For instance, if used as a therapeutic agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-chlorophenoxy)-N-(2-hydroxy-1-methyl-5-nitroindol-3-yl)iminoacetamide
  • 2-(3-fluorophenoxy)-N-(2-hydroxy-1-methyl-5-nitroindol-3-yl)iminoacetamide
  • 2-(3-iodophenoxy)-N-(2-hydroxy-1-methyl-5-nitroindol-3-yl)iminoacetamide

Uniqueness

The presence of the bromine atom in 2-(3-bromophenoxy)-N-(2-hydroxy-1-methyl-5-nitroindol-3-yl)iminoacetamide may confer unique reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. This can influence its effectiveness in various applications, making it a compound of interest for further study.

Properties

IUPAC Name

2-(3-bromophenoxy)-N-(2-hydroxy-1-methyl-5-nitroindol-3-yl)iminoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN4O5/c1-21-14-6-5-11(22(25)26)8-13(14)16(17(21)24)20-19-15(23)9-27-12-4-2-3-10(18)7-12/h2-8,24H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSGLIRGXAOIROH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=C1O)N=NC(=O)COC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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